molecular formula C9H5F3N2O B14856273 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile

4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B14856273
M. Wt: 214.14 g/mol
InChI Key: LQDJBDPHAHHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of an acetyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the trifluoromethylation of pyridine derivatives followed by acetylation and nitrile formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and reagents like trifluoromethyl iodide and acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetyl and nitrile groups can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

4-acetyl-6-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H5F3N2O/c1-5(15)6-2-7(4-13)14-8(3-6)9(10,11)12/h2-3H,1H3

InChI Key

LQDJBDPHAHHZCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.